3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 851524-90-8
VCID: VC6017018
InChI: InChI=1S/C15H20BNO2/c1-10-9-17-13-7-6-11(8-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C
Molecular Formula: C15H20BNO2
Molecular Weight: 257.14

3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.: 851524-90-8

Cat. No.: VC6017018

Molecular Formula: C15H20BNO2

Molecular Weight: 257.14

* For research use only. Not for human or veterinary use.

3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole - 851524-90-8

Specification

CAS No. 851524-90-8
Molecular Formula C15H20BNO2
Molecular Weight 257.14
IUPAC Name 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Standard InChI InChI=1S/C15H20BNO2/c1-10-9-17-13-7-6-11(8-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
Standard InChI Key ZBUVLTNGYVADFR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features an indole core substituted at the 3-position with a methyl group and at the 5-position with a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. This configuration combines the electronic properties of the indole ring with the reactivity of the boronate group, enabling participation in transition metal-catalyzed coupling reactions. The IUPAC name systematically describes this arrangement as 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole , though the indole variant differs in the positioning of the nitrogen atoms.

The SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)C\text{B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)C} provides a machine-readable representation of the connectivity, while the InChIKey YTYTZKVFIGWLKK-UHFFFAOYSA-N\text{YTYTZKVFIGWLKK-UHFFFAOYSA-N} uniquely identifies the stereochemical and isotopic features.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC15H20BNO2\text{C}_{15}\text{H}_{20}\text{BNO}_{2}
Molecular Weight257.136 g/mol
Storage ConditionsRoom temperature
Purity Specifications≥97%

Notably, experimental data for melting point, boiling point, and density remain unreported in publicly available literature .

Synthetic Methodology

Cross-Coupling Applications

The compound's synthetic utility is exemplified in Suzuki-Miyaura couplings, as demonstrated in related systems. Table 1 adapts catalytic conditions from a study on tridentate ligands , illustrating the optimization process for boron-containing heterocycles:

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Conversion (%)
7Pd(OAc)₂ (5%)XPhos (5%)Cs₂CO₃ (3)Tol:H₂O (4:1)1151693
10Pd(dba)₂ (2.5%)XantPhos (5%)Cs₂CO₃ (1)CPME:H₂O (4:1)1060.7599

These conditions highlight the critical role of XantPhos ligands in accelerating reductive elimination steps, particularly when using cyclopentyl methyl ether (CPME) as solvent . The 99% conversion achieved in Entry 10 underscores the efficiency of optimized palladium catalytic systems for boron-containing indoles.

Functional Characteristics

Reactivity Profile

The pinacol boronic ester group exhibits characteristic reactivity:

  • Hydrolysis Sensitivity: The B-O bonds are susceptible to hydrolysis under acidic or basic conditions, requiring anhydrous handling .

  • Cross-Coupling Readiness: The sp²-hybridized boron center enables transmetalation with palladium catalysts in Suzuki reactions .

  • Air Stability: Unlike boronic acids, the pinacol ester derivative demonstrates improved stability against protodeboronation .

Applications in Drug Discovery

Protein Degradation Platforms

Commercial suppliers classify this compound under "Protein Degrader Building Blocks" , indicating its utility in proteolysis-targeting chimera (PROTAC) development. The indole scaffold provides a rigid framework for E3 ligase binding, while the boronic ester enables functionalization through cross-coupling.

Medicinal Chemistry Optimization

The methyl group at position 3 serves multiple purposes:

  • Metabolic Stability: Hinders oxidative degradation at the indole nitrogen

  • Steric Guidance: Directs coupling reactions to the boronate-bearing position

  • Lipophilicity Modulation: Contributes to membrane permeability with a calculated logP ≈ 3.1 (estimated via PubChem algorithms)

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